6-Bromo-7-chloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJQCCWMBQXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 6 Bromo 7 Chloroimidazo 1,2 a Pyridine and Its Derivatives
Cyclization Reactions for Imidazo[1,2-a]pyridine (B132010) Core Formation
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the cyclization of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon. researchgate.netrsc.org This approach, often referred to as the Chichibabin reaction, forms the basis for numerous synthetic variations.
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between substituted 2-aminopyridines and α-halocarbonyl compounds. rsc.org This method is highly versatile and can accommodate a wide range of substituents on both reactants. The key steps involve an initial nucleophilic substitution, where the pyridine (B92270) ring nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. rsc.orgbio-conferences.org For the synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine, the required precursor would be 2-amino-5-bromo-4-chloropyridine.
A direct and efficient method for synthesizing the imidazo[1,2-a]pyridine skeleton involves the reaction of a 2-aminopyridine with chloroacetaldehyde (B151913). A patented method details the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) by reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde. google.com The reaction proceeds in a solvent such as ethanol (B145695), in the presence of a base like sodium bicarbonate, at temperatures ranging from 25 to 50 °C for 2 to 24 hours. google.com This methodology offers gentle reaction conditions and straightforward product isolation. google.com Applying this precedent, this compound could be synthesized from 2-amino-5-bromo-4-chloropyridine under similar conditions.
Table 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine via Chloroacetaldehyde Condensation
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|---|
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde aq. soln. | Sodium Bicarbonate | Ethanol | 55 °C | 5 hours | 6-bromoimidazo[1,2-a]pyridine |
Data sourced from patent information describing a closely related analogue. google.com
The reaction of 2-aminopyridines with α-bromo ketones and esters is a widely used strategy for producing 2,3-disubstituted and 3-substituted imidazo[1,2-a]pyridines, respectively. rsc.orgacs.org For instance, reacting 2-aminopyridines with α-bromoacetophenones can be achieved without a catalyst, often in a high-boiling solvent like DMF with a base such as potassium carbonate. acs.org Another variation involves refluxing a 2-aminopyridine with ethyl bromopyruvate in ethanol to synthesize key ester-substituted intermediates. acs.orgnih.gov This approach is notable for its efficiency, even proceeding at a modest 60°C without the need for a catalyst or solvent in some cases. bio-conferences.org The nucleophilic substitution of the bromide by the pyridine nitrogen is the critical initial step in these reactions. rsc.orgbio-conferences.org
Table 2: Examples of Cyclization with α-Halo Carbonyls
| 2-Aminopyridine Substrate | α-Halo Carbonyl | Conditions | Product Type |
|---|---|---|---|
| Substituted 2-aminopyridines | α-bromo/chloroketones | 60°C, neat | 2,3-disubstituted imidazo[1,2-a]pyridines |
| Substituted 2-aminopyridines | Ethyl bromopyruvate | Ethanol, reflux | Imidazo[1,2-a]pyridine-3-carboxylates |
| Substituted 2-aminopyridines | α-bromoacetophenones | K₂CO₃, DMF, RT | 2-aryl-imidazo[1,2-a]pyridines |
This table presents generalized findings from multiple sources. bio-conferences.orgacs.orgnih.gov
To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the imidazo[1,2-a]pyridine core. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example. mdpi.combeilstein-journals.org This method allows for the rapid assembly of diverse 3-amino-imidazo[1,2-a]pyridine derivatives under mild conditions, sometimes using green catalysts like ammonium (B1175870) chloride. mdpi.comsci-hub.se Other MCRs combine 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts, to yield various substituted imidazo[1,2-a]pyridines. organic-chemistry.org These one-pot processes are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from readily available starting materials. beilstein-journals.orgorganic-chemistry.org
The cyclization to form the imidazo[1,2-a]pyridine ring is frequently facilitated by a base. The proposed mechanism for the reaction between a 2-aminopyridine and an α-haloketone typically begins with the SN2 reaction where the endocyclic pyridine nitrogen atom attacks the α-carbon of the carbonyl compound, displacing the halide. rsc.orgacs.org This forms an N-phenacylpyridinium salt intermediate. In the presence of a base (e.g., NaHCO₃, K₂CO₃), the exocyclic amino group is deprotonated, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon. google.comacs.org The subsequent dehydration of the resulting cyclic hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. acs.org In some multicomponent reactions, the mechanism involves an initial condensation to form an iminium species, which is then attacked by another component (like an isonitrile), followed by a 5-endo-dig cyclization and subsequent rearomatization to yield the final product. sci-hub.se
Reactions Involving 2-Aminopyridine Precursors and α-Halo Carbonyl Compounds
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis offers powerful and versatile methods for synthesizing and functionalizing the imidazo[1,2-a]pyridine scaffold. researchgate.netmdpi.com These reactions can be used to form the heterocyclic core itself or to introduce substituents, such as the bromo and chloro atoms found in this compound, onto a pre-formed ring.
Copper and palladium are the most commonly employed metals in these syntheses. organic-chemistry.org Copper-catalyzed methods include aerobic oxidative cyclizations of 2-aminopyridines with ketones or nitroolefins, providing environmentally friendly routes to the core structure. bio-conferences.orgorganic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly useful for building more complex derivatives. nih.gov For example, a 6-halo-substituted quinazoline (B50416) can be coupled with 2-aminopyridine-5-boronic acid pinacol (B44631) ester using a Pd(dppf)Cl₂ catalyst. nih.gov The resulting intermediate can then undergo cyclization with an α-halo ester to form the final imidazo[1,2-a]pyridine-substituted product. nih.gov Such transition-metal-catalyzed strategies provide access to a wide array of functionalized imidazo[1,2-a]pyridines that might be difficult to obtain through classical condensation methods. researchgate.netmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine |
| 2-amino-5-bromo-4-chloropyridine |
| 2-aminopyridine |
| Chloroacetaldehyde |
| 6-bromoimidazo[1,2-a]pyridine |
| 2-amino-5-bromopyridine |
| Sodium Bicarbonate |
| Ethanol |
| α-bromo ketones |
| α-bromo esters |
| α-bromoacetophenones |
| Potassium Carbonate |
| Ethyl bromopyruvate |
| Imidazo[1,2-a]pyridine-3-carboxylates |
| Aldehydes |
| Isocyanides |
| 3-amino-imidazo[1,2-a]pyridines |
| Ammonium chloride |
| Terminal alkynes |
| N-phenacylpyridinium salt |
| 2-aminopyridine-5-boronic acid pinacol ester |
Palladium-Catalyzed Cyclization and Functionalization
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. acs.orgrsc.org These methods offer high efficiency and selectivity in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for building the complex molecular architectures of derivatives. rsc.orgacs.org
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed method for forming C-C bonds. libretexts.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org
In the context of this compound, the bromine atom at the C6 position serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, leading to a diverse library of derivatives. For instance, the coupling of a 6-bromoimidazo[1,2-a]pyridine derivative with an appropriate boronic acid can be achieved using a catalyst system like Pd(dppf)Cl₂ in a mixed solvent system. nih.govnih.gov The reaction proceeds under relatively mild conditions and can provide excellent yields of the desired C-C coupled products. nih.gov The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction, especially when dealing with nitrogen-containing heterocycles that can sometimes inhibit the catalyst. nih.govorganic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Imidazo[1,2-a]pyridine Scaffolds
| Reactant 1 (Halide) | Reactant 2 (Boronic Acid) | Catalyst System | Product | Yield (%) |
| (3-bromo-2-methylphenyl)methanol | Unprotected boronic acids | Pd(dppf)Cl₂ | Biphenyl-substituted compounds | 90-97 |
| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 3-amino-2-(2-methoxyphenyl)pyridine | 99 |
| 5-amino-2-chloropyridine | 2,6-dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 5-amino-2-(2,6-dimethylphenyl)pyridine | 82 |
This table presents data from representative Suzuki-Miyaura reactions on related pyridine and phenyl systems to illustrate the reaction's utility.
Direct C-H activation has become an increasingly important strategy for the functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.orgresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, making it more atom-economical and efficient. researchgate.netnih.gov Palladium catalysts have been successfully employed in C-H activation reactions to introduce various functional groups at different positions of the imidazo[1,2-a]pyridine ring. acs.orgnih.gov
The regioselectivity of C-H activation is a key challenge. However, by carefully choosing the catalyst, directing groups, and reaction conditions, it is possible to achieve site-selective functionalization. rsc.orgnih.gov For instance, the nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating ortho-C-H functionalization of a substituent at the C2 position. nih.gov This has been demonstrated in the synthesis of complex polycyclic aromatic systems. rsc.org While specific examples for the direct C-H activation of this compound are not extensively detailed in the provided context, the general principles of C-H activation on the imidazo[1,2-a]pyridine scaffold are well-established. rsc.orgresearchgate.netrsc.org
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of imidazo[1,2-a]pyridines. rsc.orgorganic-chemistry.org Copper catalysts can promote various transformations, including cyclization and coupling reactions, leading to the formation of the imidazo[1,2-a]pyridine core and its derivatives. organic-chemistry.orgacs.org
One notable copper-catalyzed method is the A³-coupling (alkyne-aldehyde-amine) reaction, which can be used to synthesize imidazo[1,2-a]pyridines in a one-pot domino process. acs.org This reaction can be performed in aqueous micellar media, highlighting its green chemistry credentials. acs.org Copper catalysts, such as copper(I) iodide (CuI), have also been used in aerobic oxidative cyclizations of 2-aminopyridines with ketones or alkynes to afford imidazo[1,2-a]pyridines. rsc.orgorganic-chemistry.org These methods often exhibit broad substrate scope and good functional group tolerance. organic-chemistry.org For instance, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant provides a general route to various imidazo[1,2-a]pyridines. organic-chemistry.org
Catalyst-Free and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing catalyst-free and green synthetic methods for imidazo[1,2-a]pyridines to minimize environmental impact and reduce costs. rsc.orgacs.orgscielo.br These approaches often utilize alternative energy sources like microwave irradiation or ultrasound, and employ environmentally friendly solvents such as water. organic-chemistry.orgorganic-chemistry.orgnih.gov
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines has been achieved by the neat reaction of 2-aminopyridines with α-haloketones. bio-conferences.orgscielo.br Thermal and microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters also provide rapid and efficient access to highly substituted imidazo[1,2-a]pyridines under solvent-free conditions. organic-chemistry.org Microwave-assisted reactions, in particular, can significantly reduce reaction times to less than two minutes with high yields. organic-chemistry.org Another green approach involves the use of molecular iodine as a catalyst in an aqueous medium under ultrasonic irradiation. nih.gov This method allows for the three-component coupling of 2-aminopyridines, acetophenones, and dimedone to produce imidazo[1,2-a]pyridine derivatives with high yields and short reaction times. nih.gov
Regioselective Synthesis of Substituted Imidazo[1,2-a]pyridines
The regioselective synthesis of substituted imidazo[1,2-a]pyridines is of paramount importance for establishing clear structure-activity relationships in drug discovery. researchgate.net Controlling the position of substituents on the heterocyclic core allows for the fine-tuning of the molecule's pharmacological properties.
The introduction of halogens at specific positions on the imidazo[1,2-a]pyridine ring is a key strategy for creating versatile intermediates for further functionalization, often through cross-coupling reactions. rsc.orgnih.gov
Transition-metal-free methods for the regioselective halogenation of imidazo[1,2-a]pyridines have been developed. rsc.orgnih.govresearchgate.net For example, using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of an acid allows for the selective chlorination or bromination at the C3 position of the imidazo[1,2-a]pyridine ring in good to excellent yields. rsc.orgnih.govresearchgate.net This method is advantageous as it avoids the use of expensive and toxic transition metals. rsc.orgnih.gov The synthesis of 6-bromoimidazo[1,2-a]pyridine itself can be achieved by reacting 2-amino-5-bromopyridine with chloroacetaldehyde. google.com The introduction of a chlorine atom at the C7 position to form this compound would likely require a subsequent regioselective chlorination step, the specifics of which are not detailed in the provided search results but would follow the general principles of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring system.
Controlled Functionalization of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring is an electron-rich system, with reactivity varying at different positions. The C3 position is generally the most nucleophilic and susceptible to electrophilic substitution. The pyridine ring can also be functionalized, although this often requires more forcing conditions or the use of organometallic intermediates. The presence of both a bromine and a chlorine atom on the pyridine ring of this compound introduces distinct handles for selective functionalization.
Direct C-H functionalization is a powerful tool for modifying the imidazo[1,2-a]pyridine core, often catalyzed by transition metals. mdpi.comrsc.org For the this compound scaffold, functionalization can be directed to the available carbon positions, primarily C2, C3, and C5.
Visible light-induced methodologies have emerged as a mild and efficient way to achieve C-H functionalization. For instance, various imidazo[1,2-a]pyridines can undergo C3-alkylation, arylation, and other modifications under photocatalytic conditions. mdpi.com While direct studies on this compound are not prevalent, the principles from studies on other substituted imidazo[1,2-a]pyridines can be applied. For example, the C3-position is readily functionalized. rsc.org
Organometallic approaches provide a regioselective route to functionalization. The use of strong bases like lithium chloride-complexed magnesium or zinc amides can facilitate deprotonation at specific sites, followed by quenching with an electrophile. nih.gov This strategy allows for the introduction of a wide array of functional groups at positions that are otherwise difficult to access.
The inherent differences in the reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed. Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations, allowing for sequential functionalization. For instance, a Suzuki coupling could be performed selectively at the C6 position, leaving the C7-chloro substituent intact for a subsequent, different coupling reaction under more vigorous conditions. researchgate.net
The table below summarizes potential selective functionalization reactions on the this compound ring system, based on established methodologies for related compounds.
Table 1: Potential Regioselective Functionalization of the Imidazo[1,2-a]pyridine Ring
| Position | Reaction Type | Reagents and Conditions | Potential Product |
| C3 | Electrophilic Bromination | NBS, CH3CN, rt | 3-Bromo-6-bromo-7-chloroimidazo[1,2-a]pyridine |
| C3 | Formylation (Vilsmeier-Haack) | POCl3, DMF, 0 °C to rt | This compound-3-carbaldehyde uni.lu |
| C6 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 100 °C | 6-Aryl-7-chloroimidazo[1,2-a]pyridine |
| C6 | Amination (Buchwald-Hartwig) | Amine, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110 °C | 6-Amino-7-chloroimidazo[1,2-a]pyridine |
| C7 | Suzuki Coupling (post-C6 functionalization) | Arylboronic acid, Pd catalyst (e.g., PEPPSI-iPr), stronger base, higher temp. | 6,7-Diaryl-imidazo[1,2-a]pyridine |
It is important to note that the synthesis of the starting material, this compound, would likely proceed via a condensation reaction between a 2-amino-4-chloro-5-bromopyridine and a suitable two-carbon synthon like chloroacetaldehyde, in a manner analogous to the synthesis of 6-bromoimidazo[1,2-a]pyridine. google.com
The strategic and controlled functionalization of the this compound scaffold opens avenues for the creation of a diverse library of molecules with potential applications in various fields of chemical science.
Chemical Reactivity and Derivatization Strategies of 6 Bromo 7 Chloroimidazo 1,2 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold
The imidazo[1,2-a]pyridine (B132010) ring system possesses distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The electron-rich nature of the imidazole (B134444) ring generally directs electrophilic attack to the C3 position, while the pyridine (B92270) ring is more susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. mdpi.comrsc.org
Reactivity of Halogen Substituents (Bromine and Chlorine)
The presence of both bromine and chlorine atoms on the pyridine ring of 6-Bromo-7-chloroimidazo[1,2-a]pyridine introduces a competitive scenario for substitution reactions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo substituent more labile and, therefore, more reactive towards nucleophilic displacement and oxidative addition in cross-coupling reactions. mdpi.com This differential reactivity is a key factor in achieving site-selective modifications. For instance, in related bromo-chloro heteroaromatic systems, the bromine atom is often preferentially displaced or involved in coupling reactions over the chlorine atom. mdpi.com
Site-Selective Functionalization
The inherent difference in reactivity between the bromine at C6 and the chlorine at C7 allows for site-selective functionalization of the pyridine ring. By carefully selecting reaction conditions, such as the catalyst, ligands, and temperature, it is possible to target one halogen over the other. This selectivity is crucial for the controlled synthesis of complex molecules. For example, Suzuki-Miyaura cross-coupling reactions on similar di-halogenated heterocyclic systems have demonstrated that the choice of palladium catalyst and reaction conditions can dictate which halogen is substituted. researchgate.net
Furthermore, electrophilic substitution on the imidazo[1,2-a]pyridine core itself, such as nitration or halogenation, typically occurs at the C3 position due to the electronic nature of the fused ring system. mdpi.com This provides an additional avenue for functionalization, orthogonal to the reactions at the halogenated pyridine ring. For instance, a derivative, this compound-3-carbaldehyde, highlights that the C3 position can be functionalized even in the presence of the two halogens on the pyridine ring. uni.lu
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are extensively used to modify halogenated heterocyclic compounds. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, onto the this compound scaffold.
Advanced Cross-Coupling Chemistry (e.g., Sonogashira, Heck, Negishi, Stille)
While specific examples for this compound are not extensively documented in publicly available literature, the principles of these cross-coupling reactions are well-established for related halo-imidazo[1,2-a]pyridines.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a versatile method for introducing alkynyl moieties, which can serve as precursors for further transformations. nih.gov
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.comnih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. nih.gov
Stille Coupling: This reaction employs an organotin reagent to couple with an organic halide. rsc.org
The differential reactivity of the C-Br and C-Cl bonds would likely allow for selective coupling at the C6 position under milder conditions, with harsher conditions required for reaction at the C7 position.
Introduction of Aryl, Heteroaryl, and Alkyl Moieties
The introduction of aryl and heteroaryl groups is commonly achieved via Suzuki-Miyaura coupling, which utilizes boronic acids or esters as the coupling partners. This reaction is widely used for the synthesis of biaryl and heteroaryl-substituted imidazo[1,2-a]pyridines. Similarly, the introduction of alkyl groups can be accomplished through Negishi or Kumada coupling reactions, which employ organozinc or Grignard reagents, respectively.
Heteroatom Functionalization
The introduction of heteroatoms such as nitrogen, sulfur, and phosphorus can significantly modulate the physicochemical and biological properties of the imidazo[1,2-a]pyridine scaffold.
While specific data for this compound is scarce, studies on related halo-imidazo[1,2-a]pyridines and other halo-heterocycles provide insights into potential functionalization strategies. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce amines and thiols. In a related compound, 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, thiophenol was shown to displace the bromine at the 8-position and the chlorine on the methyl group at the 2-position, demonstrating the feasibility of such substitutions. mdpi.com
Amidation and Esterification
Direct amidation or esterification on the unsubstituted this compound core is not a standard transformation. These reactions typically require the presence of a suitable functional group, such as a carboxylic acid or an amine, which must first be installed on the heterocyclic ring.
Esterification strategies generally involve the conversion of a carboxylated imidazo[1,2-a]pyridine derivative. A common method is the Fischer-Speier esterification, where a carboxylic acid derivative is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the corresponding ester. masterorganicchemistry.com This process is an equilibrium reaction, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
Amidation can be achieved through the acylation of an amino-substituted imidazo[1,2-a]pyridine. Alternatively, a carboxylic acid derivative can be activated and reacted with an amine. Research on related imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines has demonstrated the synthesis of 3-acylaminomethyl derivatives, showcasing a viable route to introduce amide functionality to the scaffold. researchgate.net These reactions typically involve coupling a halo-methyl derivative with an amide or building the side chain incrementally.
| Transformation | Starting Material Functional Group | Reagents | Product Functional Group | General Method |
|---|---|---|---|---|
| Esterification | Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Fischer Esterification masterorganicchemistry.com |
| Amidation | Carboxylic Acid (-COOH) | Amine (R'-NH₂), Coupling Agent | Amide (-CONHR') | Amide Coupling |
| Amidation | Amine (-NH₂) | Acyl Halide (R'-COCl) or Anhydride (B1165640) | Amide (-NHCOR') | Acylation |
C-H Cyanation and Formylation
The imidazo[1,2-a]pyridine nucleus is electron-rich, making it susceptible to electrophilic attack and oxidative C-H functionalization, particularly at the C3 position.
C-H Formylation introduces a formyl group (-CHO) onto the ring, a valuable handle for further synthetic transformations. An efficient copper-catalyzed method for the C3-formylation of imidazo[1,2-a]pyridines utilizes dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and environmentally friendly molecular oxygen as the oxidant. nih.govrsc.org This reaction has been successfully applied to produce This compound-3-carbaldehyde , confirming the regioselectivity of the formylation at the C3 position for this specific substrate. uni.lu Other methods, such as visible light-induced formylation using rose bengal as a photocatalyst, have also been developed for the general scaffold. nih.gov
C-H Cyanation allows for the direct introduction of a nitrile (-CN) group. This transformation can be achieved under copper-mediated oxidative conditions using a combination of ammonium (B1175870) iodide and dimethylformamide (DMF) as a non-toxic cyanide source. rsc.org Mechanistic studies indicate this proceeds via an initial iodination at the C3 position, followed by cyanation. rsc.org An alternative, metal-free approach involves an electrochemical oxidative cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. organic-chemistry.orgresearchgate.net This method is noted for its broad substrate compatibility and is conducted in an undivided electrochemical cell, offering an environmentally benign pathway to C3-cyanated imidazo[1,2-a]pyridines. organic-chemistry.org
| Transformation | Position | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| C-H Formylation | C3 | Cu Catalyst, DMSO, O₂ | This compound-3-carbaldehyde | nih.govrsc.orguni.lu |
| C-H Cyanation | C3 | Cu(I), NH₄I, DMF | 6-Bromo-7-chloro-3-cyanoimidazo[1,2-a]pyridine | rsc.org |
| C-H Cyanation | C3 | TMSCN, Electrolysis (metal-free) | 6-Bromo-7-chloro-3-cyanoimidazo[1,2-a]pyridine | organic-chemistry.orgresearchgate.net |
Oxidation and Reduction Transformations
Oxidation and reduction reactions on this compound can target either the heterocyclic core or its substituents, providing pathways to diverse derivatives.
Oxidation Transformations are integral to many functionalization reactions. The C-H formylation and cyanation reactions discussed previously are inherently oxidative processes, often employing oxidants like molecular oxygen or electrochemical potential. nih.govrsc.org Another key oxidation reaction for the imidazo[1,2-a]pyridine scaffold is the formation of N-oxides at the pyridine nitrogen. This transformation can alter the electronic properties of the ring system and provide a handle for further reactions, such as in gold-catalyzed redox syntheses. nih.gov
Reduction Transformations typically focus on functional groups previously installed on the ring. A prominent example is the reduction of a C3-formyl group, obtained via C-H formylation, to a hydroxymethyl group (-CH₂OH). This conversion creates important intermediates for accessing pharmaceutical compounds like Zolpidem. researchgate.net While reduction of the heterocyclic rings themselves via catalytic hydrogenation is possible, it can be challenging. A more common strategy involves the reduction of other functional groups, such as the conversion of a nitro group, which can be introduced through various methods, into a primary amine. organic-chemistry.org
| Transformation | Substrate | Reagents/Conditions | Product | Significance |
|---|---|---|---|---|
| Oxidation | This compound | Peroxy acids (e.g., m-CPBA) | Corresponding N-oxide | Alters reactivity for further synthesis nih.gov |
| Oxidative C-H Formylation | This compound | Cu Catalyst, DMSO, O₂ | This compound-3-carbaldehyde | Introduces a versatile formyl group nih.govrsc.org |
| Reduction | This compound-3-carbaldehyde | Reducing agent (e.g., NaBH₄) | (6-bromo-7-chloroimidazo[1,2-a]pyridin-3-yl)methanol | Creates key pharmaceutical intermediates researchgate.net |
| Reduction | Hypothetical Nitro-substituted derivative | Catalyst (e.g., Pd/C), H₂ | Corresponding Amino-substituted derivative | Introduces a nucleophilic amino group organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation Methods for 6 Bromo 7 Chloroimidazo 1,2 a Pyridine
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into the molecule's architecture. While specific crystallographic data for 6-Bromo-7-chloroimidazo[1,2-a]pyridine is not prominently available in published literature, the principles of the analysis are well-established for related heterocyclic compounds.
An X-ray diffraction study on a suitable single crystal of this compound would unequivocally determine its molecular geometry. The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. The inherent planarity of the fused imidazo[1,2-a]pyridine (B132010) ring system is a key feature that would be confirmed. researchgate.net For related heterocyclic structures, this method has been used to detail the near-planar arrangement of the atoms within the core structure. researchgate.net Any minor deviations from planarity, which can be influenced by the steric and electronic effects of the bromo and chloro substituents, would be accurately quantified.
Beyond the individual molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular forces. For a molecule like this compound, several types of interactions would be anticipated and could be precisely analyzed.
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, potential interactions could occur with co-crystallized solvent molecules or in derivative forms. In related nitrogen-containing heterocycles, N—H⋯N and N—H⋯O hydrogen bonds are common and play a critical role in forming molecular chains and layers. researchgate.netnih.gov
π-π Stacking: The aromatic nature of the imidazo[1,2-a]pyridine core makes it susceptible to π-π stacking interactions. rsc.org These interactions, where the electron-rich π-systems of adjacent molecules align, are crucial for the stabilization of the crystal structure. reading.ac.ukmdpi.com Analysis of related structures often shows staggered π–π stacking with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.netnih.govreading.ac.uk
Halogen Bonding: The presence of bromine and chlorine atoms introduces the possibility of halogen bonding (C–X···A, where X is Br or Cl and A is a Lewis base), which can be a significant directional force in crystal engineering.
Understanding these interactions is fundamental, as the crystal packing can influence the material's physical properties.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.
The 1D ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: For this compound, the aromatic region of the ¹H NMR spectrum would display distinct signals for the protons on the fused ring system. The position of these signals (chemical shift) is influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine, and the chlorine. By analyzing the multiplicity (splitting pattern) and coupling constants (J-values), the connectivity between adjacent protons can be deduced, aiding in their positional assignment. The integration of the signals confirms the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons directly bonded to the electronegative bromine, chlorine, and nitrogen atoms would be significantly affected. The number of observed peaks provides a direct count of the chemically non-equivalent carbons, serving as a check for the molecule's symmetry and purity.
While specific experimental data for this compound is not provided, the general features for substituted imidazo[1,2-a]pyridines are well-documented. mdpi.com
For complex derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are essential for unambiguous structural assignment. ipb.ptbas.bg
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu A cross-peak in the COSY spectrum between two proton signals confirms that they are on adjacent atoms, allowing for the mapping of proton-proton connectivity networks within the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for definitively assigning carbon resonances based on their known proton assignments. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. It can establish connectivity across quaternary (non-protonated) carbons and heteroatoms, making it crucial for confirming the substitution pattern on the imidazo[1,2-a]pyridine core and for identifying where derivative groups are attached. youtube.com
Together, these advanced NMR methods provide a comprehensive and definitive map of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula.
For this compound, with a molecular formula of C₇H₄BrClN₂, HRMS can confirm this composition by matching the experimentally measured mass with the theoretically calculated exact mass. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a distinctive isotopic pattern in the mass spectrum that serves as an additional confirmation of the presence of these elements.
The calculated monoisotopic mass for C₇H₄BrClN₂ is 229.9246 u. uni.lu An HRMS measurement matching this value to within a very low error margin (typically < 5 parts per million) provides unambiguous evidence for the molecular formula.
| Isotopologue Formula | Isotope Combination | Calculated Monoisotopic Mass (u) |
|---|---|---|
| C₇H₄⁷⁹Br³⁵ClN₂ | Lightest | 229.9246 |
| C₇H₄⁸¹Br³⁵ClN₂ | +2 (Bromine) | 231.9226 |
| C₇H₄⁷⁹Br³⁷ClN₂ | +2 (Chlorine) | 231.9217 |
| C₇H₄⁸¹Br³⁷ClN₂ | +4 | 233.9196 |
Computational and Theoretical Investigations of 6 Bromo 7 Chloroimidazo 1,2 a Pyridine
Intermolecular Interaction Analysis
Energy Framework Calculations for Understanding Crystal Stability:No energy framework calculations have been published that would provide insight into the nature and strength of intermolecular interactions and the overall stability of the crystal structure of this compound.
Should research on the computational and theoretical properties of 6-Bromo-7-chloroimidazo[1,2-a]pyridine be published in the future, a detailed article based on the provided outline could then be accurately generated.
Molecular Modeling and Docking Studies in Target Binding Research
Computational techniques, particularly molecular modeling and docking studies, are indispensable tools in modern drug discovery for investigating the interactions between small molecules and their biological targets. For the imidazo[1,2-a]pyridine (B132010) scaffold, these in silico methods provide crucial insights into potential therapeutic applications by predicting how compounds like this compound and its analogs bind to proteins, the strength of these interactions, and the specific molecular forces that govern them. This understanding accelerates the rational design of more potent and selective drug candidates.
Computational Assessment of Binding Affinities to Biological Targets
Molecular docking is a primary computational method used to estimate the binding affinity between a ligand and a target protein. This affinity is often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a stronger, more stable interaction. While specific binding affinity data for this compound is not detailed in the available literature, extensive computational studies on various derivatives containing the core imidazo[1,2-a]pyridine or similar fused heterocyclic structures provide valuable insights into their potential as inhibitors for a range of biological targets.
These studies demonstrate the utility of the scaffold in targeting enzymes crucial in disease pathways, such as kinases, phosphodiesterases, and viral proteins. For instance, a series of 1,2,3-triazolyl-pyridine hybrids were evaluated as inhibitors of Aurora B kinase, a protein involved in cell division and a target in cancer therapy. The docking scores for these compounds ranged from -8.6 to -10.5 kcal/mol, suggesting strong binding potential. nih.gov In another study focused on viral inhibitors, imidazo[1,2-a]pyrimidine (B1208166) derivatives were assessed for their ability to block SARS-CoV-2 cell entry. The top-scoring compound showed a remarkable binding affinity of -9.1 kcal/mol to human Angiotensin-Converting Enzyme 2 (hACE2) and -7.3 kcal/mol to the viral spike protein. nih.gov Furthermore, research into Phosphodiesterase 1 (PDE1) inhibitors identified a flavone (B191248) that exhibited a binding affinity of -7.6 kcal/mol. researchgate.net
These examples highlight how computational assessments of binding affinities are used to screen and prioritize compounds for further development, based on their predicted potency against specific biological targets.
| Derivative Class | Biological Target | Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | -8.6 to -10.5 | nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | hACE2 | -9.1 | nih.gov |
| SARS-CoV-2 Spike Protein | -7.3 | ||
| Flavone | Phosphodiesterase 1 (PDE1) | -7.6 | researchgate.net |
Elucidation of Putative Binding Modes and Key Interacting Residues
Beyond predicting if a compound will bind, molecular docking elucidates how it binds. These studies reveal the putative binding mode, which includes the orientation and conformation of the ligand within the protein's active site, and identifies the key amino acid residues that form stabilizing interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For derivatives of the imidazo[1,2-a]pyridine scaffold, docking studies have successfully mapped these critical interactions. In a study of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents, the lead compound was docked into the active site of the PI3Kα enzyme (PDB code: 4ZOP). nih.gov The simulation revealed that the molecule forms two crucial hydrogen bonds with the backbone of residues Lysine 802 and Glutamine 859. nih.gov The binding was further stabilized by a network of hydrophobic interactions, including pi-pi T-shaped stacking, pi-sulfur interactions, and a pi-alkyl interaction with Leucine 807. nih.gov
Similarly, computational investigation into 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based kinase inhibitors co-crystallized with Aurora-A kinase showed that different analogs could adopt distinct binding modes. nih.gov Some derivatives were found to interact with the P-loop of the kinase, while others formed interactions with Threonine 217 in the post-hinge region, demonstrating the scaffold's conformational flexibility. nih.gov In the context of phosphodiesterase inhibition, a docked flavone inhibitor formed two hydrogen bonds with Asparagine 206 and Lysine 271 of PDE1 and established multiple hydrophobic contacts with residues such as Threonine 185, Phenylalanine 186, Leucine 219, and Phenylalanine 250. researchgate.net
This detailed residue-level information is vital for structure-activity relationship (SAR) studies and for guiding the chemical modification of lead compounds to enhance their binding affinity and selectivity.
| Derivative Class | Biological Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | Lys802, Gln859 | Hydrogen Bond | nih.gov |
| Leu807 | Pi-Alkyl Interaction | |||
| Not specified | van der Waals, Pi-Pi T-shaped, Pi-Sulfur | |||
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A Kinase | P-loop residues | Not specified | nih.gov |
| Thr217 | Not specified | |||
| Flavone | PDE1 | Asn206, Lys271 | Hydrogen Bond | researchgate.net |
| Thr185, Phe186, Leu219, Phe250 | Hydrophobic |
Conformational Analysis and Ligand-Protein Interaction Profiling
Conformational analysis and ligand-protein interaction profiling are advanced computational methods that explore the dynamic nature of molecular binding. Unlike static docking, these approaches can simulate the conformational changes that occur in both the ligand and the protein target upon complex formation, providing a more realistic and detailed picture of the binding event.
A compelling example of this is a study on a novel imidazo[1,2-a]pyridine derivative designed to inhibit the oncogenic KRASG12D mutant protein. nih.gov Computational analysis demonstrated that the binding of this compound induced significant conformational shifts in two key flexible regions of the protein, known as switch-I and switch-II. nih.gov This interaction effectively shifted the protein into a stable, low-energy conformation that mimics an inactive state, providing a powerful mechanism for inhibiting its cancer-promoting activity. nih.gov
Furthermore, research on imidazo[4,5-b]pyridine-based inhibitors targeting Aurora-A kinase used crystallographic data to reveal distinct differences in the binding orientation of the pyrazole (B372694) N1-substituent depending on its chemical modification. nih.gov This conformational insight provided a structural blueprint for designing new compounds that could selectively interact with different key regions of the kinase, such as the DFG motif or the residue Thr217, offering a strategy to fine-tune inhibitor selectivity and function. nih.gov These studies underscore the power of computational analysis in not only predicting binding but also in understanding the dynamic and functional consequences of ligand-protein interactions.
Advanced Research Applications of 6 Bromo 7 Chloroimidazo 1,2 a Pyridine
Role as a Synthetic Building Block in Complex Molecule Construction
The strategic placement of bromo and chloro substituents on the imidazo[1,2-a]pyridine (B132010) core provides multiple reactive sites for further chemical modifications, making 6-Bromo-7-chloroimidazo[1,2-a]pyridine a highly valuable intermediate in the synthesis of more complex molecules.
Precursor for Advanced Pharmaceutical Scaffolds (General Focus)
The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous clinically successful drugs. uni.lu The 6-bromo-7-chloro substituted variant serves as a key starting material for the development of advanced pharmaceutical scaffolds. For instance, the imidazo[1,2-a]pyridine amide (IPA) scaffold has been extensively optimized to develop potent anti-tuberculosis agents. nih.gov The general structure of these scaffolds allows for modifications at various positions, influencing their pharmacokinetic and pharmacodynamic properties.
The development of novel anticancer agents has also utilized the imidazo[1,2-a]pyridine framework. Researchers have designed and synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors, demonstrating the utility of this core in developing targeted cancer therapies. nih.gov Furthermore, the imidazo[1,2-a]pyridine ring system has been identified as a promising scaffold for dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its use in creating covalent inhibitors for challenging cancer targets like KRAS G12C. rsc.org The ability to functionalize the core structure allows for the introduction of "warheads" that can form covalent bonds with specific amino acid residues in the target protein.
| Pharmaceutical Scaffold | Therapeutic Target/Application | Reference |
| Imidazo[1,2-a]pyridine amides (IPAs) | Antitubercular | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα inhibitors (Anticancer) | nih.gov |
| Imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors | PI3K/mTOR inhibitors (Anticancer) | nih.gov |
| Covalent Imidazo[1,2-a]pyridine inhibitors | KRAS G12C inhibitors (Anticancer) | rsc.org |
| Imidazo[1,2-a]pyridine derivatives | Beta-amyloid plaque imaging agents | nih.gov |
Intermediate in Multi-step Organic Syntheses
While specific multi-step syntheses commencing directly from this compound are not extensively detailed in the provided search results, the general synthetic utility of halogenated imidazo[1,2-a]pyridines is well-established. The bromine and chlorine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
For example, a patent describes a method for synthesizing 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and a chloroacetaldehyde (B151913) aqueous solution. google.com This product can then be further functionalized. The synthesis of pyrazole (B372694) derivatives bearing an imidazo[1,2-a]pyridine moiety often involves the initial preparation of a substituted imidazo[1,2-a]pyridine, which is then elaborated through several steps, including Vilsmeier-Haack formylation and subsequent condensation and cyclization reactions. rdd.edu.iq
The general strategy often involves the initial construction of the core imidazo[1,2-a]pyridine ring, followed by functionalization at various positions. The presence of halogens, such as in this compound, provides a strategic advantage for late-stage diversification of the molecular structure, a key aspect of modern multi-step organic synthesis. msu.eduudel.eduyoutube.com
Contributions to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Design
The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Impact of Halogen Substitution on Molecular Design
Halogen atoms, particularly bromine and chlorine, play a crucial role in molecular design due to their ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The introduction of halogens can lead to enhanced binding interactions with target proteins through halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom.
Exploration of Substituent Effects at Imidazo[1,2-a]pyridine Positions
SAR studies on imidazo[1,2-a]pyridine derivatives have systematically explored the effects of substituents at various positions of the heterocyclic core. In the development of anti-tuberculosis agents, it was found that the nature of the substituent at the C2 and C7 positions of the imidazo[1,2-a]pyridine ring had a significant impact on the anti-mycobacterial activity and metabolic stability of the compounds. nih.gov
For instance, the introduction of a trifluoromethyl group at the C7 position was found to be beneficial for metabolic stability. The exploration of different substituents at various positions allows for the fine-tuning of the molecule's properties to achieve the desired biological activity and pharmacokinetic profile.
| Position | Substituent Effect | Observed Impact | Reference |
| C2 | Varied substituents | Influences anti-mycobacterial activity | nih.gov |
| C3 | Electrophilic substitution | Introduction of various functional groups | nih.gov |
| C6 | Halogen (Bromo, Iodo) | High binding affinity to beta-amyloid plaques | nih.gov |
| C7 | Halogen (Chloro), Trifluoromethyl | Improved metabolic stability | nih.gov |
Design Principles for Lead Optimization (excluding specific drug efficacy)
The general approach to lead optimization involves iterative cycles of design, synthesis, and biological evaluation. The this compound scaffold, with its tunable substitution pattern, is well-suited for this process, allowing medicinal chemists to systematically explore the chemical space around the core structure to identify compounds with improved drug-like properties.
Emerging Applications in Material Science Research
The inherent characteristics of the imidazo[1,2-a]pyridine core, such as its rigid, planar structure and the presence of sp²-hybridized nitrogen atoms, confer valuable electron-accepting properties. researchgate.net These features, combined with the potential for a wide range of functionalizations, have made imidazo[1,2-a]pyridine derivatives attractive for applications in material science, including as dispersed dyes and in the development of functional materials for electronics. dntb.gov.uanih.gov The substitution pattern on the imidazo[1,2-a]pyridine ring, including the introduction of halogen atoms like bromine and chlorine, can significantly influence the molecule's electronic and photophysical properties. researchgate.netresearchgate.net
The field of organic electronics leverages the properties of organic molecules to create electronic devices. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in this area, particularly for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net
Research has shown that the imidazo[1,2-a]pyridine scaffold can serve as an effective electron acceptor in the design of bipolar deep-blue fluorescent emitters for high-performance OLEDs. In one study, two novel emitters, IP-PPI and IP-DPPI, which incorporate the imidazo[1,2-a]pyridine (IP) unit, were synthesized. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs based on these materials showed impressive external quantum efficiencies (EQEs) and maintained high performance even at high brightness levels. nih.gov For instance, a doped device using one of these materials achieved a maximum EQE of up to 6.13%. nih.gov
The introduction of different substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of its optoelectronic properties. For example, derivatives with arylamine and imidazole (B134444) as peripheral groups have been synthesized and shown to exhibit strong positive solvatochromism, indicating efficient charge migration. An OLED fabricated using one such derivative exhibited white light emission with a turn-on voltage of 8 V.
The table below summarizes the performance of some imidazo[1,2-a]pyridine-based OLEDs, highlighting their potential in developing efficient and color-tunable devices. The performance of these devices underscores the promise of the imidazo[1,2-a]pyridine scaffold, and by extension, derivatives like this compound, for applications in organic electronics.
Table 1: Performance of Selected Imidazo[1,2-a]pyridine-Based OLEDs
| Emitter | Host | Doping Conc. | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
|---|---|---|---|---|---|---|
| IP-PPI | - | Non-doped | 4.85 | (0.153, 0.097) | Deep-Blue | nih.gov |
| IP-DPPI | - | Non-doped | 4.74 | (0.154, 0.114) | Deep-Blue | nih.gov |
| IP-PPI | DPEPO | 40 wt% | 5.23 | (0.154, 0.077) | Deep-Blue | nih.gov |
| IP-DPPI | DPEPO | 20 wt% | 6.13 | (0.153, 0.078) | Deep-Blue | nih.gov |
| Imidazo[1,5-a]pyridine-anthracene | - | - | 3.2 | (0.34, 0.45) | Greenish-Yellow |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
The unique photophysical properties of imidazo[1,2-a]pyridine derivatives also make them suitable for use in various photonic devices, which are components that create, manipulate, or detect light. researchgate.net These properties include high fluorescence quantum yields and the potential for two-photon absorption (TPA). researchgate.netnih.gov
The fluorescence of imidazo[1,2-a]pyridine derivatives can be tuned by altering the substituents on the core structure. Studies have shown that electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can have a more varied effect. researchgate.net The emission can range from the violet-blue to the green region of the spectrum, making these compounds versatile for different photonic applications. researchgate.net The quantum yields of some derivatives have been reported to be in the range of 0.2 to 0.7.
A key area of interest is the development of materials with nonlinear optical (NLO) properties, such as two-photon absorption. nih.gov TPA is a process where a molecule absorbs two photons simultaneously, which has applications in 3D microfabrication, optical data storage, and biological imaging. nih.gov Research on imidazo[1,2-a]pyridine derivatives has demonstrated their potential for TPA, with some systems exhibiting a notable TPA response in the near-infrared (NIR) region. nih.gov
The table below presents the photophysical properties of several imidazo[1,2-a]pyridine derivatives, illustrating their potential as functional materials for photonic devices. The tunability of their emission wavelengths and quantum yields through chemical modification suggests that this compound could be engineered to possess specific photonic properties.
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituent(s) | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|---|
| 7a | Phenyl | Varied | - | 395 | - | researchgate.net |
| 7d | 4-Chlorophenyl | Varied | - | 401 | - | researchgate.net |
| 7e | 4-Bromophenyl | Varied | 250-254 | 428 | - | researchgate.net |
| 7f | 4-Methoxyphenyl | Varied | - | 398 | - | researchgate.net |
| 5d | C-ring with e--donating group | - | - | - | 0.22-0.61 | researchgate.net |
| PT1 | Phenanthroimidazole at ortho-position | Solid State | - | 402 | - | researchgate.net |
| PT2 | Phenanthroimidazole at meta-position | Solid State | - | 412 | - | researchgate.net |
Future Research Directions and Methodological Advances for 6 Bromo 7 Chloroimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines is evolving, with a strong emphasis on sustainability and efficiency. These modern approaches are directly applicable to the synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine, promising more environmentally benign and scalable production routes.
Green Chemistry Approaches and Catalysis
Future syntheses will increasingly pivot towards green chemistry principles to minimize environmental impact. For the broader class of imidazo[1,2-a]pyridines, this has involved the use of aqueous media, metal-free catalysts, and energy-efficient reaction conditions. acs.orgrsc.org
One prominent green strategy is the use of water as a solvent. An efficient method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a copper(II)-ascorbate catalyzed domino A3-coupling reaction in an aqueous micellar medium. acs.org This approach, which works well for a variety of aldehydes, could be adapted for the synthesis of halogenated derivatives. acs.org Another novel route reports the rapid and efficient formation of imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions, achieving quantitative yields in minutes on a 10-gram scale. rsc.orglookchem.com
Microwave-assisted synthesis represents another key green approach. A simple and novel route for synthesizing 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) using microwave irradiation has been demonstrated, significantly reducing reaction times compared to conventional heating methods. mdpi.comresearchgate.net Such techniques eliminate the need for harsh conditions and often proceed without a catalyst or solvent. bio-conferences.org
The following table summarizes various green catalytic systems that could be adapted for the synthesis of this compound.
| Catalyst System | Green Aspects | Reaction Type | Potential Application |
| Cu(II)–ascorbate / SDS | Aqueous micellar media, In-situ catalyst generation | Domino A3-coupling | Synthesis from 2-aminopyridines and aldehydes acs.org |
| NaOH | Aqueous, Metal-free, Ambient temperature, Rapid | Cycloisomerization | Synthesis from N-propargylpyridiniums rsc.org |
| None (Microwave) | Solvent-free, Rapid heating | Condensation | Synthesis from 5-bromo-2-aminopyridine mdpi.com |
| Ammonium (B1175870) Chloride | Green catalyst, Room temperature | Multicomponent Reaction | Synthesis of various derivatives acs.orgmdpi.com |
| FeCl3 | Superior Lewis acid catalyst | Cascade Reaction | Synthesis from nitroolefins and 2-aminopyridines bio-conferences.org |
Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. While specific flow synthesis of this compound has not been detailed, the application of this technology to related heterocyclic systems demonstrates its immense potential. nih.gov
For instance, flow microreactors have been successfully used for the synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange without requiring cryogenic conditions, showcasing precise temperature control and short reaction times. rsc.org Furthermore, multi-step continuous-flow synthesis has been employed to produce complex molecules like Rolipram, utilizing heterogeneous catalysts that can be easily removed. The synthesis of various heterocycles, including pyrroles and indoles, has been achieved with high efficiency and throughput using flow conditions.
Applying this methodology to this compound could involve a sequential flow process, where the initial formation of the imidazo[1,2-a]pyridine core is followed by in-line purification or subsequent functionalization steps. This would streamline the manufacturing process, reduce waste, and allow for on-demand production.
Exploration of Unprecedented Reactivities and Transformations
The halogen substituents on this compound offer unique handles for further chemical modification. Future research will likely focus on unlocking new reactions that can selectively functionalize this scaffold.
Chemo- and Regioselective Functionalization
Direct functionalization of the imidazo[1,2-a]pyridine core is a highly efficient strategy for creating diverse derivatives. rsc.org Research has established methods for site-selective C-H functionalization at every carbon atom of the scaffold (C2, C3, C5, C6, C7, and C8). rsc.org
For a molecule like this compound, future work could explore:
C-H Activation: Metal-catalyzed or metal-free C-H functionalization at the C-3 or C-5 positions, which are often electronically favored for electrophilic substitution.
Cross-Coupling Reactions: Utilizing the existing bromo and chloro substituents as anchor points for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce new aryl, alkyl, or alkynyl groups. A study on 6-bromoimidazo[1,2-a]pyridine-2-carboxylate demonstrated a regioselective dimerization, indicating the reactivity of the C-6 position. researchgate.net
Radical Reactions: The use of radical reactions, prompted by transition metal catalysis, metal-free oxidation, or photocatalysis, provides another powerful avenue for direct functionalization of the imidazo[1,2-a]pyridine ring. rsc.org
Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are hallmarks of elegant and efficient synthesis. elsevierpure.com For the imidazo[1,2-a]pyridine system, several such reactions have been developed.
A3-Coupling/Cycloisomerization: Transition metal-catalyzed three-component reactions of an aldehyde, 2-aminopyridine (B139424), and an alkyne can produce functionalized imidazo[1,2-a]pyridines in one pot. elsevierpure.comresearchgate.net
Betaine Formation: The reaction of imidazo[1,2-a]pyridines with maleic anhydride (B1165640) initiates a cascade that results in the formation of cross-conjugated mesomeric betaines, which are of interest as potential luminescent materials. arkat-usa.orgarkat-usa.org
Domino Cyclization: An efficient procedure to access connected imidazo[1,2-a]pyridine and benzimidazole (B57391) skeletons has been described through a domino cyclization process. nih.gov
Future research on this compound could devise novel cascade sequences that leverage its specific electronic and steric properties to build complex molecular architectures that would be difficult to access through traditional stepwise synthesis.
Integration with Advanced Computational Design Principles
Computational chemistry is an indispensable tool for modern drug discovery and materials science. For the imidazo[1,2-a]pyridine scaffold, computational methods are already being used to design novel compounds and predict their properties.
A recent study on new imidazo[1,2-a]pyrimidine (B1208166) derivatives utilized Density Functional Theory (DFT) to determine the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing insights into the molecules' reactivity and intermolecular interactions. nih.gov Molecular docking studies have also been employed to predict the binding affinity of imidazo[1,2-a]pyridine derivatives to biological targets, such as the colchicine (B1669291) site of tubulin or the PI3Kα enzyme, guiding the design of potent anticancer agents. nih.govnih.gov
For this compound, future research directions integrating computational design could include:
Predicting Reactivity: Using DFT calculations to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the development of regioselective functionalization strategies.
Virtual Screening: Employing molecular docking to screen virtual libraries of compounds derived from the this compound core against various protein targets to identify promising candidates for further synthesis and biological evaluation.
Mechanism Elucidation: Using computational modeling to understand the mechanisms of novel synthetic reactions, helping to optimize reaction conditions and improve yields.
Machine Learning in Reaction Prediction and Optimization
The synthesis and functionalization of imidazo[1,2-a]pyridines can be complex, often requiring careful optimization of reaction conditions. Machine learning (ML) is emerging as a powerful tool to accelerate this process. researchgate.net For a molecule like this compound, with two distinct halogen atoms, predicting the regioselectivity of subsequent reactions is a significant challenge.
Future research could focus on developing ML models trained on datasets of reactions involving halogenated imidazo[1,2-a]pyridines. These models could predict the most likely products of various transformations, such as cross-coupling reactions, by analyzing the electronic and steric effects of the substituents. For instance, an algorithm could be trained to predict whether a Suzuki or Sonogashira coupling will occur preferentially at the bromine or chlorine position under a given set of catalytic conditions. This predictive capability would save considerable experimental time and resources.
Furthermore, ML algorithms can be employed to optimize reaction conditions for the synthesis of this compound itself or its derivatives. By systematically varying parameters such as temperature, solvent, catalyst, and ligand in a design of experiments (DoE) framework, and feeding the results into an ML model, it is possible to identify the optimal conditions for maximizing yield and minimizing byproducts. This data-driven approach to process chemistry is becoming increasingly vital for efficient and sustainable chemical manufacturing.
Table 1: Potential Machine Learning Applications for this compound
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | Development of models to predict the products of functionalization reactions, particularly the regioselectivity of cross-coupling at the C6-Br versus C7-Cl positions. | Reduced number of trial-and-error experiments, accelerated discovery of new derivatives. |
| Synthesis Optimization | Use of algorithms to identify optimal reaction conditions (temperature, solvent, catalyst, etc.) for the synthesis and modification of the compound. | Increased reaction yields, improved purity, and more sustainable chemical processes. |
| Virtual Library Generation | In silico generation of large libraries of potential derivatives with predicted properties, aiding in the selection of candidates for synthesis. | Focused and more efficient exploration of the chemical space around the core scaffold. |
High-Throughput Virtual Screening for Chemical Space Exploration
High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of chemical compounds for their potential biological activity against a specific target. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govbeilstein-journals.org This makes derivatives of this compound prime candidates for HTVS campaigns.
The chemical space around this compound is vast and largely unexplored. The bromo and chloro substituents can be readily functionalized through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives. HTVS can be employed to screen these virtual libraries against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in various diseases. For example, imidazo[1,2-a]pyridine derivatives have shown promise as antituberculosis agents, and HTVS could identify novel candidates from a library based on the this compound scaffold. nih.gov
The process would involve generating a large virtual library of derivatives by computationally modifying the parent compound at the halogenated positions and other sites on the heterocyclic core. These virtual compounds would then be docked into the binding sites of various protein targets. Scoring functions would be used to estimate the binding affinity of each compound, and the top-scoring candidates would be prioritized for synthesis and experimental validation. This approach significantly accelerates the early stages of drug discovery.
Interdisciplinary Research Horizons
The unique electronic and structural properties of this compound make it a promising candidate for applications beyond traditional medicinal chemistry, extending into materials science and chemical engineering.
New Areas of Application in Chemical Science and Engineering
The field of materials science offers exciting opportunities for the application of functionalized imidazo[1,2-a]pyridines. The core scaffold is known to exhibit interesting photophysical properties, and the introduction of heavy atoms like bromine can influence these properties through the heavy-atom effect, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and sensors. nih.gov
Future research could explore the synthesis of derivatives of this compound with tailored electronic properties for use in organic electronics. By strategically introducing electron-donating or electron-withdrawing groups through cross-coupling reactions at the bromo and chloro positions, it may be possible to tune the HOMO and LUMO energy levels of the molecule, making it suitable for use as an emitter, host, or charge-transport material in OLEDs.
In the realm of chemical engineering, the development of new catalysts is a constant pursuit. The imidazo[1,2-a]pyridine scaffold can act as a ligand for transition metals, and the specific substitution pattern of this compound could be exploited to create novel catalysts with unique reactivity and selectivity. The bromo and chloro substituents could also serve as anchoring points for immobilizing the catalyst on a solid support, facilitating its recovery and reuse in industrial processes.
Advanced Hybrid Material Development
The concept of hybrid materials, which combine organic and inorganic components to achieve synergistic properties, is a rapidly growing field. The functional handles on this compound make it an ideal building block for the creation of such materials.
One promising direction is the development of hybrid materials for applications in catalysis and sensing. For example, the imidazo[1,2-a]pyridine moiety could be coordinated to a metal center within a metal-organic framework (MOF). The bromo and chloro groups could then be used for post-synthetic modification of the MOF, introducing additional functionality.
Another avenue of research is the creation of luminescent hybrid materials. By incorporating derivatives of this compound into inorganic matrices such as silica (B1680970) or titania, it may be possible to develop new phosphors for solid-state lighting or bio-imaging applications. The specific photophysical properties of the organic component would be influenced by its interaction with the inorganic host, offering a way to fine-tune the material's performance.
Table 2: Potential Hybrid Materials Incorporating this compound Derivatives
| Hybrid Material Type | Potential Application | Role of this compound Derivative |
| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage, Sensing | Organic linker with functionalizable halogen sites for post-synthetic modification. |
| Organic-Inorganic Nanocomposites | Luminescent Materials, Photocatalysis | Emissive or photosensitizing organic component within an inorganic matrix. |
| Functionalized Polymers | Membranes, Electronic Materials | Monomer unit with tunable electronic properties and potential for cross-linking. |
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-7-chloroimidazo[1,2-a]pyridine, and how can regioselectivity be controlled?
The synthesis of halogenated imidazo[1,2-a]pyridines typically involves halogenation of the parent scaffold. For 6-Bromo-7-chloro derivatives, a two-step halogenation protocol is recommended:
- Step 1 : Chlorination at the 7-position using N-chlorosuccinimide (NCS) in DMF at 80°C (yield: 72–85%) .
- Step 2 : Bromination at the 6-position via electrophilic substitution using bromine in acetic acid under inert atmosphere (yield: 68–75%) .
Regioselectivity Control : Use steric and electronic directing groups. For example, electron-withdrawing groups (e.g., Cl at 7-position) direct bromination to the adjacent 6-position due to reduced electron density .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- NMR : - and -NMR confirm substitution patterns. Key signals:
- : H-2 (δ 8.2–8.4 ppm, singlet), H-8 (δ 7.5–7.7 ppm, doublet) .
- : C-6 (δ 115–120 ppm, Br-substituted), C-7 (δ 125–130 ppm, Cl-substituted) .
- X-ray Crystallography : Resolves regiochemistry ambiguities. Bond lengths (e.g., C-Br: 1.89–1.92 Å, C-Cl: 1.72–1.75 Å) validate halogen positions .
Q. How can researchers mitigate challenges in purification due to halogen-related byproducts?
- Recrystallization : Use hexane/ethyl acetate (3:1) to isolate the target compound (purity >95%) .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between 6-Bromo-7-chloro derivatives and their regioisomers?
Q. How do electronic effects of halogen substituents influence catalytic cross-coupling reactions?
- Suzuki-Miyaura Coupling : The 6-Bromo group participates efficiently (yield: 80–90%) due to moderate C-Br bond dissociation energy (68–70 kcal/mol).
- Buchwald-Hartwig Amination : The 7-Cl group deactivates the ring, requiring Pd(OAc)/Xantphos catalyst for C-N bond formation (yield: 65–72%) .
Key Insight : Electron-withdrawing Cl at 7-position slows oxidative addition but stabilizes intermediates .
Q. What methodologies are recommended for studying adsorption behavior in corrosion inhibition applications?
- Electrochemical Impedance Spectroscopy (EIS) : Quantify inhibition efficiency (e.g., 85–92% at 10 mM in saline solution) .
- Langmuir Adsorption Isotherm : Confirm monolayer adsorption (R > 0.99) with free energy (ΔG ≈ −35 kJ/mol), indicating physisorption .
Q. How can computational chemistry predict the reactivity of this compound in drug design?
Q. What are the safety protocols for handling halogenated imidazo[1,2-a]pyridines in laboratory settings?
- Toxicity Mitigation : Use fume hoods for reactions involving Br (TLV: 0.1 ppm).
- Waste Disposal : Neutralize halogenated byproducts with NaHSO before disposal .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Halogenation
| Parameter | Chlorination (Step 1) | Bromination (Step 2) |
|---|---|---|
| Reagent | NCS | Br/AcOH |
| Temperature (°C) | 80 | 25–30 |
| Reaction Time (h) | 4 | 12 |
| Yield (%) | 72–85 | 68–75 |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
